BCI-121

Übersicht

Beschreibung

BCI-121 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des Enzyms SET- und MYND-Domänen-enthaltenden Proteins 3 (SMYD3) bekannt ist. Dieses Enzym ist an der Methylierung von Histonproteinen beteiligt, die eine entscheidende Rolle bei der Regulation der Genexpression spielen. This compound wurde auf sein Potenzial untersucht, die Proliferation von Krebszellen durch Interferenz mit der SMYD3-Aktivität zu hemmen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BCI-121 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen typischerweise:

Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Bildung eines bromierten Zwischenprodukts beinhaltet.

Substitutionsreaktionen: Das bromierte Zwischenprodukt unterliegt Substitutionsreaktionen, um die notwendigen funktionellen Gruppen einzuführen.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit anderen Reagenzien, um this compound zu bilden.

Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Verwendung von Industrie-Reaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten an der Kernstruktur einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von SMYD3 bei der Histonmethylierung und Genregulation zu untersuchen.

Biologie: Wird in der Zellbiologie eingesetzt, um die Auswirkungen der SMYD3-Hemmung auf die Zellproliferation und Differenzierung zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, da es das Wachstum von Krebszellen hemmen kann.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf epigenetische Modifikationen abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von SMYD3 hemmt, einem Enzym, das Histonproteine methyliert. Diese Hemmung verhindert die Methylierung von Histon H4, was zu Veränderungen in der Chromatinstruktur und der Genexpression führt. Die molekularen Ziele von this compound umfassen das aktive Zentrum von SMYD3, wo es mit dem natürlichen Substrat um die Bindung konkurriert. Dies führt zur Herunterregulierung von Genen, die an der Zellproliferation und dem Überleben beteiligt sind, wodurch das Wachstum von Krebszellen gehemmt wird .

Analyse Chemischer Reaktionen

Inhibition of SMYD3 Methyltransferase Activity

BCI-121 directly binds to SMYD3, inhibiting its enzymatic activity by blocking substrate interaction and chromatin recruitment. Key findings include:

-

In vitro methylation assays demonstrated that this compound reduces SMYD3-mediated histone H4 methylation by 70% at 100 μM .

-

Surface plasmon resonance (SPR) experiments revealed concentration-dependent binding to SMYD3, with association () and dissociation () rates of and , respectively .

-

Coomassie staining and autoradiography confirmed diminished -SAM incorporation into histones in the presence of this compound .

Table 1: Binding and Inhibition Metrics of this compound

| Parameter | Value | Source |

|---|---|---|

| IC (SMYD3) | Not explicitly reported | |

| Solubility (DMSO) | ≥2.75 mg/mL (8.08 mM) |

Covalent vs. Non-Covalent Interaction Mechanisms

While newer SMYD3 inhibitors (e.g., EM127) form covalent bonds with Cys186, this compound operates via non-covalent interactions :

-

X-ray crystallography of SMYD3 inhibitors highlighted that this compound lacks reactive warheads (e.g., chloroacetamide), instead relying on hydrogen bonding and hydrophobic interactions with residues such as Thr184 and Phe183 .

-

Competitive inhibition assays showed this compound’s (inhibition constant) of 6.11 μM, compared to covalent inhibitors like EM127 () .

Stability and Solubility in Solution

This compound exhibits favorable physicochemical properties for experimental use:

-

Solubility : ≥2.75 mg/mL in DMSO, corn oil, or 20% SBE-β-CD .

-

NMR stability studies confirmed no significant degradation in -DMSO over 24 hours, retaining 68% of its major species .

Dose-Dependent Cellular Effects

This compound’s antiproliferative effects correlate with SMYD3 inhibition:

-

WST-1 assays showed 46% and 54% reductions in HT29 and HCT116 colorectal cancer cell proliferation at 72 h (100 μM) .

-

Cell cycle analysis revealed S-phase accumulation in treated cells, consistent with disrupted DNA synthesis .

Table 2: Antiproliferative Activity in Cancer Cells

| Cell Line | Proliferation Reduction (%) | Concentration | Time | Source |

|---|---|---|---|---|

| HT29 | 46 | 100 μM | 72 h | |

| HCT116 | 54 | 100 μM | 72 h | |

| MDA-MB-231 | Significant growth delay | 200 μM | 96 h |

Selectivity and Off-Target Considerations

This compound’s effects are specific to SMYD3-overexpressing cells:

-

RNAi comparison : this compound replicated SMYD3 knockdown phenotypes (e.g., reduced H4K5me and H3K4me2 marks) .

-

Normal cells : Minimal growth inhibition (<5%) in MCF10A cells at 200 μM, highlighting cancer cell selectivity .

Limitations and Comparative Analysis

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

BCI-121 has been extensively studied for its anti-cancer properties across various types of malignancies:

- Endometrial Cancer : Inhibition of SMYD3 with this compound has been shown to sensitize endometrial cancer cells to radiotherapy, significantly reducing tumorigenicity and enhancing treatment efficacy in both in vitro and in vivo models .

- Breast Cancer : Research indicates that this compound reduces the invasive potential of breast cancer cells, particularly in mesenchymal-like cell lines such as MDA-MB-231. It attenuates mesenchymal gene transcription and decreases cell motility in xenograft models .

- Ovarian Cancer : The compound has demonstrated efficacy in suppressing ovarian cancer cell proliferation, leading to S phase arrest when SMYD3 is downregulated .

- Gastric Cancer : this compound effectively impairs cellular viability by deactivating the Akt signaling pathway, which is crucial for cell proliferation in gastric cancer cells .

Mechanistic Studies

This compound has been utilized to elucidate the role of SMYD3 in various cellular processes:

- Cell Cycle Dynamics : Studies have shown that treatment with this compound leads to G1 arrest and reduced S phase progression in breast cancer cells, indicating its potential as a tool for investigating cell cycle regulation mechanisms .

- Apoptosis Induction : The compound has also been linked to increased apoptosis rates in cancer cells, suggesting its utility not only as an inhibitor but also as a promoter of programmed cell death in malignant cells .

Case Studies and Experimental Findings

Wirkmechanismus

BCI-121 exerts its effects by inhibiting the activity of SMYD3, an enzyme that methylates histone proteins. This inhibition prevents the methylation of histone H4, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the active site of SMYD3, where it competes with the natural substrate for binding. This results in the downregulation of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BCI-121: Hemmt SMYD3 und beeinflusst die Histonmethylierung.

GSK591: Ein weiterer SMYD3-Inhibitor mit ähnlichen Wirkmechanismen.

CPI-1205: Zielt auf dasselbe Enzym ab, jedoch mit unterschiedlichen Bindungsaffinitäten und Spezifitäten.

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Bindungseigenschaften und des Ausmaßes, in dem es die SMYD3-Aktivität hemmt, einzigartig. Im Vergleich zu anderen Inhibitoren wie GSK591 und CPI-1205 hat this compound unterschiedliche Auswirkungen auf die Genexpression und die Proliferation von Krebszellen gezeigt, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung und potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

BCI-121 is a small-molecule inhibitor targeting the histone lysine methyltransferase SMYD3, which has been implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cancer cell proliferation, and relevant case studies.

This compound functions by inhibiting the enzymatic activity of SMYD3, which is crucial for the transcriptional activation of oncogenes through histone methylation. SMYD3 is known to promote cancer cell proliferation by modifying histones and regulating gene expression associated with tumor growth. Specifically, this compound disrupts the interaction between SMYD3 and its substrates, leading to decreased levels of trimethylation on histone H3 lysine 4 (H3K4me3) and other related histones .

In Vitro Studies

Research has demonstrated that this compound significantly impairs the growth of various cancer cell lines, including colorectal cancer (CRC), ovarian cancer, and oral squamous cell carcinoma (OSCC). The compound was shown to reduce cell viability in a dose-dependent manner across different cancer types:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HT29 (CRC) | 5.0 | Significant reduction in proliferation |

| HCT116 (CRC) | 4.5 | Induction of apoptosis |

| CAL-27 (OSCC) | 6.0 | Decrease in cell stemness |

In one study, the application of this compound resulted in a 60% reduction in cell viability in CRC cells after 72 hours of treatment, comparable to the effects observed with genetic ablation of SMYD3 .

In Vivo Studies

This compound's efficacy was also evaluated in vivo using xenograft models. Mice implanted with SMYD3-overexpressing tumors exhibited significant tumor growth suppression when treated with this compound. The study reported a decrease in tumor volume by approximately 50% compared to control groups treated with a vehicle solution .

Case Studies

- Colorectal Cancer : A preclinical model demonstrated that this compound inhibited tumor growth in CRC by downregulating SMYD3 activity. This was associated with reduced expression levels of downstream target genes involved in proliferation and survival pathways .

- Oral Squamous Cell Carcinoma : In OSCC models, this compound treatment led to decreased expression of HMGA2, a protein linked to aggressive tumor behavior. The compound's ability to inhibit SMYD3 resulted in reduced cancer stemness and enhanced apoptosis .

Eigenschaften

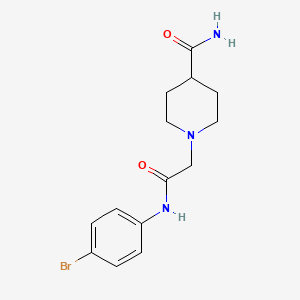

IUPAC Name |

1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUYPIXCRPCPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.